ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as Bilastine , is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and chronic idiopathic urticaria (hives).
- Bilastine selectively antagonizes histamine H1 receptors, similar to cetirizine, and exhibits superior potency compared to fexofenadine .
- Its chemical structure is complex, containing a thiazolo[3,2-a]pyrimidine core with various substituents.
Preparation Methods
Synthetic Routes: Bilastine can be synthesized through several routes. One novel process involves the preparation of its precursor, followed by subsequent transformations.
Reaction Conditions: The specific conditions depend on the synthetic pathway chosen.
Industrial Production: Industrial-scale production methods typically involve optimized synthetic routes, purification, and formulation.
Chemical Reactions Analysis
Reactions: Bilastine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation. For instance, reduction may involve catalytic hydrogenation.
Major Products: The primary product is Bilastine itself, but intermediates and byproducts may also form during synthesis.
Scientific Research Applications
Chemistry: Bilastine’s structural features make it interesting for medicinal chemistry studies, especially in the context of antihistamines.
Biology: Researchers explore its effects on histamine receptors and potential interactions with other biological targets.
Medicine: Bilastine’s clinical applications extend to allergic conditions, where it provides symptomatic relief without sedation.
Industry: Pharmaceutical companies utilize Bilastine in drug formulations.
Mechanism of Action
- Bilastine selectively blocks histamine H1 receptors, preventing histamine-mediated allergic responses.
- Its molecular targets include H1 receptors on immune cells, endothelial cells, and nerve endings.
- The exact pathways involved are complex and interconnected, affecting allergic symptoms.
Comparison with Similar Compounds
Similar Compounds: Bilastine belongs to the second-generation antihistamines, along with cetirizine, fexofenadine, and loratadine.
Uniqueness: Bilastine stands out due to its non-sedating profile, high selectivity, and efficacy in allergic conditions.
Remember that Bilastine’s complex name reflects its intricate structure, and its role in allergy management underscores its significance in medicine.
Properties
Molecular Formula |
C27H28N2O3S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28N2O3S/c1-6-32-26(31)23-18(5)28-27-29(24(23)21-13-11-20(12-14-21)16(2)3)25(30)22(33-27)15-19-9-7-17(4)8-10-19/h7-16,24H,6H2,1-5H3/b22-15- |
InChI Key |
KJYITSPNACLWKI-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(C=C4)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.